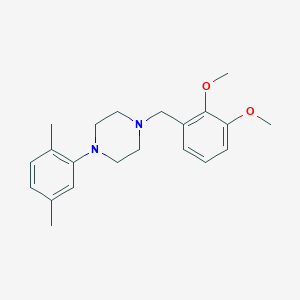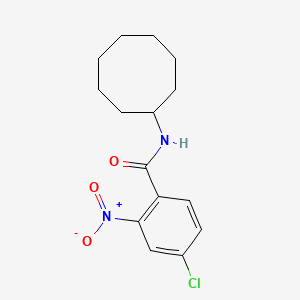
1-(2,3-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, commonly known as DMMDA-2, is a psychoactive substance that belongs to the class of phenethylamines. It is a derivative of the well-known psychedelic drug, mescaline. DMMDA-2 was first synthesized in the 1970s and has been studied for its potential use in scientific research.
Mécanisme D'action
DMMDA-2 is believed to exert its effects through its interaction with the serotonin 5-HT2A receptor. It has been shown to act as a partial agonist at this receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This partial agonist activity is thought to be responsible for its unique psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of psychoactive effects in humans, including changes in perception, mood, and thought processes. It has been reported to produce visual hallucinations, altered states of consciousness, and changes in the perception of time. DMMDA-2 has also been found to increase heart rate and blood pressure, which may be related to its activation of the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages as a research tool. It is a relatively selective agonist for the serotonin 5-HT2A receptor, which makes it useful for investigating the role of this receptor in various physiological and pathological processes. DMMDA-2 is also relatively easy to synthesize, which makes it accessible to many research groups. However, there are also limitations to its use. DMMDA-2 is a psychoactive substance and therefore requires careful handling to ensure the safety of researchers. Additionally, its psychoactive effects may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DMMDA-2. One potential area of investigation is its potential therapeutic use in the treatment of psychiatric disorders such as depression and schizophrenia. Another area of interest is the development of novel compounds based on the structure of DMMDA-2 that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of DMMDA-2 and its effects on the brain and other physiological systems.
Méthodes De Synthèse
DMMDA-2 can be synthesized through a multi-step process starting with the reaction of 2,3-dimethoxybenzaldehyde and 2,5-dimethylphenylmagnesium bromide. The resulting intermediate is then reacted with piperazine to yield DMMDA-2. This synthesis method has been well established in the literature and has been used by several research groups.
Applications De Recherche Scientifique
DMMDA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception. DMMDA-2 has been used in studies investigating the role of the 5-HT2A receptor in the pathogenesis of psychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-8-9-17(2)19(14-16)23-12-10-22(11-13-23)15-18-6-5-7-20(24-3)21(18)25-4/h5-9,14H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNLPCHFZVSHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)

![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)




![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)
